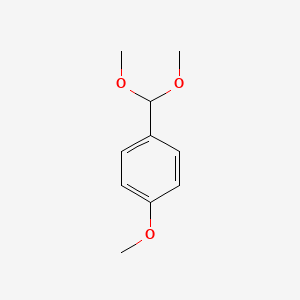

1-(Dimethoxymethyl)-4-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(dimethoxymethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-11-9-6-4-8(5-7-9)10(12-2)13-3/h4-7,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHYAHOTXLASEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062239 | |

| Record name | p-(Dimethoxymethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2186-92-7 | |

| Record name | Anisaldehyde dimethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2186-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Dimethoxymethyl)anisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002186927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(dimethoxymethyl)-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-(Dimethoxymethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(dimethoxymethyl)anisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-(DIMETHOXYMETHYL)ANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTE77A5ET4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of 1-(Dimethoxymethyl)-4-methoxybenzene?

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Dimethoxymethyl)-4-methoxybenzene, also commonly known as p-anisaldehyde dimethyl acetal, is an organic compound with the chemical formula C₁₀H₁₄O₃.[1][2][3] It is structurally characterized by a benzene ring substituted with a methoxy group and a dimethoxymethyl group at the para position.[1] This compound serves as a valuable intermediate and protecting group in organic synthesis, particularly in the pharmaceutical and fragrance industries.[3][4] Its acetal functionality allows for the temporary masking of an aldehyde group, providing stability under various reaction conditions that would otherwise affect the reactive aldehyde.[1] This guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and its key applications.

Physical and Chemical Properties

1-(Dimethoxymethyl)-4-methoxybenzene is a clear, colorless to light yellow liquid at room temperature.[1][2][3] It possesses a characteristic floral, herbal-green odor, with notes reminiscent of lilac, hyacinth, and apple blossom.[1][4]

Table 1: Physical Properties of 1-(Dimethoxymethyl)-4-methoxybenzene

| Property | Value | Conditions |

| Molecular Formula | C₁₀H₁₄O₃ | |

| Molecular Weight | 182.22 g/mol | |

| Appearance | Clear colorless to light yellow liquid | Room Temperature |

| Density | 1.07 g/mL | at 20 °C[2][4][5] |

| 1.0 ± 0.1 g/cm³ | at 20 °C[1] | |

| 1.063 - 1.073 g/cm³ | at 25 °C[6] | |

| Boiling Point | 224.9 ± 30.0 °C | at 760 mmHg[1][7] |

| 85-87 °C | at 0.1 mmHg[2][4][5][8] | |

| 118 °C | at 10 Torr[1] | |

| 123 °C | [9] | |

| Melting Point | < -20 °C | [2] |

| -14 °C | [10] | |

| Flash Point | 97 °C | [2][4][9][11] |

| 114 °C | [5][7] | |

| > 110 °C | [1] | |

| Refractive Index | 1.505 | at 20 °C, nD[4][5] |

| 1.498 - 1.508 | at 20 °C[6] | |

| 1.486 | [9] | |

| Solubility | Insoluble in water; soluble in alcohol and common organic solvents.[1][7] | |

| Vapor Pressure | 0.1 ± 0.4 mmHg | at 25 °C[1] |

| 0.0171 mmHg | at 25 °C[7] |

Table 2: Chemical and Safety Properties

| Property | Value / Description |

| CAS Number | 2186-92-7 |

| Synonyms | p-Anisaldehyde dimethyl acetal, 4-Methoxybenzaldehyde dimethyl acetal, α,α,4-Trimethoxytoluene[2][5] |

| Stability | Stable under normal conditions, but can hydrolyze in the presence of water and acid.[12] Recommended storage at 2-8°C.[4][5][8][9] |

| Reactivity | The acetal group is stable to bases and nucleophiles but is readily cleaved under acidic conditions to regenerate the parent aldehyde.[1] It can undergo allylation reactions.[4][5] |

| Primary Use | Protecting group for aldehydes in organic synthesis.[1] |

| Safety | Avoid contact with skin and eyes.[11] |

Chemical Reactivity and Applications

The primary chemical utility of 1-(Dimethoxymethyl)-4-methoxybenzene lies in its function as a protecting group for the aldehyde moiety of 4-methoxybenzaldehyde. The acetal group is robust and unreactive towards bases, organometallic reagents, hydrides, and other nucleophiles, making it ideal for multi-step syntheses where the aldehyde functionality needs to be preserved.[1]

Deprotection, or the cleavage of the acetal to regenerate the aldehyde, is typically achieved through hydrolysis under mild acidic conditions.[12][13] This chemoselectivity allows for precise manipulation of complex molecules.

Beyond its role as a protecting group, this compound is utilized as a fragrance ingredient in perfumes and cosmetics and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[3]

Experimental Protocols

Protocol 1: Synthesis of 1-(Dimethoxymethyl)-4-methoxybenzene via Acetalization

This protocol describes the synthesis from p-anisaldehyde and trimethyl orthoformate, a common and efficient method.[9]

Materials:

-

p-Anisaldehyde (4-methoxybenzaldehyde)

-

Trimethyl orthoformate

-

Dry Methanol

-

Copper(II) tetrafluoroborate hydrate (catalyst)

-

Saturated sodium hydrogen carbonate solution

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Under a nitrogen atmosphere, dissolve p-anisaldehyde (1.0 eq) and trimethyl orthoformate (2.0 eq) in dry methanol.

-

Add a catalytic amount of copper(II) tetrafluoroborate hydrate to the solution.

-

Stir the mixture at room temperature for approximately 1 hour, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium hydrogen carbonate solution.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Wash the organic phase with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the product, 1-(Dimethoxymethyl)-4-methoxybenzene.[9]

Characterization (¹H NMR):

-

¹H NMR (500 MHz, CDCl₃): δ 7.36 (d, 2H, J=8.8 Hz), 6.89 (d, 2H, J=8.8 Hz), 5.35 (s, 1H), 3.81 (s, 3H), 3.31 (s, 6H).[9]

Protocol 2: General Procedure for Determination of Refractive Index

The refractive index is a fundamental physical property used for identification and purity assessment.[14] An Abbe refractometer is commonly used for this measurement.[15]

Materials:

-

Liquid sample (1-(Dimethoxymethyl)-4-methoxybenzene)

-

Abbe Refractometer

-

Dropper or pipette

-

Ethanol or acetone for cleaning

-

Lens tissue or soft, lint-free cloth

Procedure:

-

Ensure the prism of the refractometer is clean. If necessary, clean it with a soft tissue moistened with ethanol or acetone and allow it to dry completely.[14][15]

-

Using a clean dropper, place a few drops of the liquid sample onto the surface of the lower prism.[14][15]

-

Close the prism assembly firmly.

-

Switch on the light source and adjust the mirror to provide optimal illumination to the prism.

-

Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.

-

If a colored band is visible at the borderline, turn the chromaticity adjustment knob until a sharp, colorless borderline is obtained.[15]

-

Precisely align the borderline with the center of the crosshairs in the eyepiece.[15]

-

Read the refractive index value from the scale.

-

Record the temperature, as refractive index is temperature-dependent.[14][16]

Protocol 3: General Procedure for Deprotection (Hydrolysis of Acetal)

This protocol outlines the general steps to cleave the acetal and regenerate the parent aldehyde using acidic hydrolysis.[13][17]

Materials:

-

1-(Dimethoxymethyl)-4-methoxybenzene

-

Acetone or Tetrahydrofuran (THF)

-

Dilute aqueous acid (e.g., 1M HCl, p-toluenesulfonic acid)

-

Sodium bicarbonate solution

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Brine

-

Anhydrous magnesium or sodium sulfate

Procedure:

-

Dissolve the acetal in a suitable solvent like acetone or THF in a round-bottom flask.

-

Add the aqueous acid catalyst to the solution.

-

Stir the reaction at room temperature. The reaction progress should be monitored by TLC until the starting material is consumed.

-

Once the reaction is complete, neutralize the acid by adding a saturated solution of sodium bicarbonate.

-

Extract the product (p-anisaldehyde) with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter and concentrate the solvent under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography or distillation if necessary.

Visualizations: Reaction Workflows

Caption: Synthesis of 1-(Dimethoxymethyl)-4-methoxybenzene.

Caption: Use as an aldehyde protecting group.

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. phillysim.org [phillysim.org]

- 5. chm.uri.edu [chm.uri.edu]

- 6. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 7. homesciencetools.com [homesciencetools.com]

- 8. youtube.com [youtube.com]

- 9. P-ANISALDEHYDE DIMETHYL ACETAL synthesis - chemicalbook [chemicalbook.com]

- 10. p-Anisaldehyde dimethyl acetal | 2186-92-7 | FA55064 [biosynth.com]

- 11. Video: Boiling Points - Procedure [jove.com]

- 12. Dimethyl Acetals [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. davjalandhar.com [davjalandhar.com]

- 16. faculty.weber.edu [faculty.weber.edu]

- 17. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]

Synthesis and Characterization of 1-(Dimethoxymethyl)-4-methoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(Dimethoxymethyl)-4-methoxybenzene, also known as anisaldehyde dimethyl acetal. This compound serves as a valuable intermediate and protecting group in organic synthesis, particularly in the development of pharmaceutical compounds.

Physicochemical Properties

1-(Dimethoxymethyl)-4-methoxybenzene is a clear, colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₄O₃ | [2][3] |

| Molecular Weight | 182.22 g/mol | [2][3] |

| CAS Number | 2186-92-7 | [2][3] |

| Density | 1.07 g/mL at 20 °C | [1] |

| Boiling Point | 224.9 °C at 760 mmHg; 85-87 °C at 0.1 mmHg | [1][3] |

| Flash Point | 114 °C | |

| Refractive Index | n20/D 1.505 | [4] |

| Solubility | Insoluble in water; soluble in alcohol and many organic solvents. | [5] |

Synthesis Protocol: Acetalization of p-Anisaldehyde

The most common and efficient method for the synthesis of 1-(Dimethoxymethyl)-4-methoxybenzene is the acid-catalyzed acetalization of p-anisaldehyde with trimethyl orthoformate in methanol.[6]

Experimental Procedure

A detailed experimental protocol for this synthesis is provided below:

Materials:

-

p-Anisaldehyde

-

Trimethyl orthoformate

-

Anhydrous Methanol

-

Copper(II) tetrafluorobate hydrate (or other suitable acid catalyst)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Under a nitrogen atmosphere, dissolve p-anisaldehyde (1.0 eq) and trimethyl orthoformate (2.0 eq) in anhydrous methanol.[6]

-

Add a catalytic amount of copper(II) tetrafluoroborate hydrate to the solution.[6]

-

Stir the reaction mixture at room temperature for 1 hour.[6]

-

Quench the reaction by adding saturated sodium bicarbonate solution.[6]

-

Extract the product with ethyl acetate.[6]

-

Wash the organic phase with saturated sodium chloride solution.[6]

-

Dry the organic layer over anhydrous sodium sulfate.[6]

-

Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[6]

-

Purify the crude product by vacuum distillation.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of 1-(Dimethoxymethyl)-4-methoxybenzene.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(Dimethoxymethyl)-4-methoxybenzene. The following tables summarize the expected spectroscopic data.

¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 7.36 | d | 2H | Ar-H (ortho to -CH(OMe)₂) | [6] |

| 6.89 | d | 2H | Ar-H (ortho to -OMe) | [6] |

| 5.35 | s | 1H | -CH(OMe)₂ | [6] |

| 3.81 | s | 3H | Ar-OMe | [6] |

| 3.31 | s | 6H | -CH(OMe)₂ | [6] |

Solvent: CDCl₃, Frequency: 500 MHz

¹³C NMR Spectral Data

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | Ar-C (para to -CH(OMe)₂) |

| ~130 | Ar-C (ipso to -CH(OMe)₂) |

| ~128 | Ar-CH (ortho to -CH(OMe)₂) |

| ~114 | Ar-CH (ortho to -OMe) |

| ~103 | -CH(OMe)₂ |

| ~55.3 | Ar-OMe |

| ~52.5 | -CH(OMe)₂ |

Note: Predicted chemical shifts based on typical values for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule. Key expected absorptions are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Medium-Strong | C-H stretching (aromatic and aliphatic) |

| ~1610, 1510 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1250 | Strong | C-O stretching (aryl ether) |

| ~1170, 1040 | Strong | C-O stretching (acetal) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Proposed Fragment |

| 182 | [M]⁺ (Molecular Ion) |

| 151 | [M - OCH₃]⁺ |

| 121 | [M - CH(OCH₃)₂]⁺ |

Diagram of the Characterization Workflow

References

- 1. Benzene, 1-methoxy-4-methyl- [webbook.nist.gov]

- 2. Buy 1-(Dimethoxymethyl)-4-methoxybenzene | 2186-92-7 [smolecule.com]

- 3. Benzene, 1,4-dimethoxy- [webbook.nist.gov]

- 4. 茴香醚二甲缩醛 ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 6. P-ANISALDEHYDE DIMETHYL ACETAL synthesis - chemicalbook [chemicalbook.com]

1-(Dimethoxymethyl)-4-methoxybenzene CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Dimethoxymethyl)-4-methoxybenzene (CAS No. 2186-92-7), a versatile acetal compound. It details the compound's chemical and physical properties, synthesis, and primary applications in organic synthesis, particularly as a protecting group for aldehydes. While direct biological applications are not extensively documented, this guide also explores the known biological activities of structurally related methoxybenzene derivatives to offer insights into potential areas of investigation. The content is structured to serve as a practical resource for researchers in organic chemistry and drug development, featuring detailed experimental protocols and workflow diagrams.

Chemical Identity and Properties

1-(Dimethoxymethyl)-4-methoxybenzene, also known as p-anisaldehyde dimethyl acetal, is an organic compound with the molecular formula C₁₀H₁₄O₃.[1][2][3] It is a clear, colorless to light yellow liquid at room temperature.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 2186-92-7 |

| Molecular Formula | C₁₀H₁₄O₃ |

| IUPAC Name | 1-(dimethoxymethyl)-4-methoxybenzene[2] |

| Synonyms | p-Anisaldehyde dimethyl acetal, 4-Methoxybenzaldehyde dimethyl acetal, Anisaldehyde dimethyl acetal[2][4] |

| InChI Key | NNHYAHOTXLASEA-UHFFFAOYSA-N[1] |

| Canonical SMILES | COC1=CC=C(C=C1)C(OC)OC[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 182.22 g/mol [1][2][3] |

| Density | 1.07 g/mL at 20 °C[4] |

| Boiling Point | 85-87 °C at 0.1 mm Hg[4] |

| Flash Point | 97 °C[4] |

| Melting Point | < -20 °C[4] |

| Solubility | Insoluble in water; soluble in alcohol and common organic solvents[1] |

| Appearance | Clear colorless to light yellow liquid[1][4] |

Synthesis and Mechanism of Action

The primary role of 1-(Dimethoxymethyl)-4-methoxybenzene in organic synthesis is as a protecting group for the aldehyde functionality. The acetal group is stable under a variety of reaction conditions that would otherwise affect a free aldehyde.

Synthesis of 1-(Dimethoxymethyl)-4-methoxybenzene

A common method for the synthesis of 1-(Dimethoxymethyl)-4-methoxybenzene is the acid-catalyzed reaction of p-anisaldehyde with trimethyl orthoformate.[1]

Caption: Synthesis of 1-(Dimethoxymethyl)-4-methoxybenzene.

Mechanism as a Protecting Group

The acetal functionality effectively masks the reactive aldehyde group, allowing chemical transformations to be carried out on other parts of the molecule. The aldehyde can be regenerated by cleaving the acetal under acidic conditions.[1]

Caption: Aldehyde protection and deprotection workflow.

Experimental Protocols

Synthesis of 1-(Dimethoxymethyl)-4-methoxybenzene

Objective: To synthesize 1-(Dimethoxymethyl)-4-methoxybenzene from p-anisaldehyde.

Materials:

-

p-Anisaldehyde

-

Trimethyl orthoformate

-

Anhydrous methanol

-

Acid catalyst (e.g., concentrated hydrochloric acid or p-toluenesulfonic acid)

-

Anhydrous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-anisaldehyde in anhydrous methanol.

-

Add trimethyl orthoformate to the solution.

-

Add a catalytic amount of the acid catalyst to the reaction mixture.

-

Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding anhydrous sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by vacuum distillation to yield pure 1-(Dimethoxymethyl)-4-methoxybenzene.

Deprotection of the Acetal

Objective: To regenerate the aldehyde from the acetal-protected molecule.

Materials:

-

Acetal-protected compound

-

Acetone

-

Aqueous acid (e.g., 1M HCl)

Procedure:

-

Dissolve the acetal-protected compound in acetone.

-

Add the aqueous acid solution to the mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the deprotection is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected aldehyde.

Applications in Research and Development

The primary application of 1-(Dimethoxymethyl)-4-methoxybenzene is in synthetic organic chemistry.[2] It serves as a crucial building block and protecting group in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2] Its stability under various reaction conditions makes it a valuable tool for multi-step syntheses.[2] Additionally, it is used in the fragrance industry due to its aromatic properties.

Biological Activity of Related Compounds

While there is a lack of extensive research on the specific biological activities of 1-(Dimethoxymethyl)-4-methoxybenzene, studies on structurally similar methoxybenzene derivatives have shown a range of biological effects. These findings suggest potential, yet unexplored, avenues for research into the bioactivity of 1-(Dimethoxymethyl)-4-methoxybenzene and its derivatives.

Table 3: Biological Activities of Methoxybenzene Derivatives

| Compound/Derivative | Biological Activity | Target Organism/Cell Line | Reference |

| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Antibacterial | Salmonella typhi, Salmonella paratyphi A, Salmonella typhimurium | [5][6] |

| Pyrazoline Derivative with 4-methoxy substitution | Antibacterial | Staphylococcus aureus, Enterococcus faecalis, Escherichia coli | [7] |

| Methylated and Acetylated Bromophenol Derivatives | Antioxidant, Anticancer | HaCaT keratinocytes, Leukemia K562 cells | [8] |

| Fatty acid derived 4-methoxybenzylamides | Antimicrobial | Fungal and bacterial strains | [9] |

These examples highlight that the methoxybenzene scaffold is present in various biologically active molecules, indicating that derivatives of 1-(Dimethoxymethyl)-4-methoxybenzene could be of interest for future drug discovery efforts.

Safety and Handling

1-(Dimethoxymethyl)-4-methoxybenzene should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn.[10] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[4][10] For long-term storage, it is recommended to keep the compound refrigerated.[10]

Conclusion

1-(Dimethoxymethyl)-4-methoxybenzene is a valuable reagent in organic synthesis, primarily utilized for the protection of aldehyde functionalities. Its chemical properties and reactivity are well-characterized, making it a reliable tool for researchers. While its direct biological applications remain largely unexplored, the documented activities of related methoxybenzene derivatives suggest that this compound and its analogues may warrant further investigation in the field of medicinal chemistry and drug development. This guide provides the foundational technical information required for its effective use and for inspiring future research.

References

- 1. Buy 1-(Dimethoxymethyl)-4-methoxybenzene | 2186-92-7 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Methoxybenzaldehyde dimethyl acetal, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. fishersci.nl [fishersci.nl]

- 5. scirp.org [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

IUPAC name and synonyms for 1-(Dimethoxymethyl)-4-methoxybenzene.

An In-depth Technical Guide to 1-(Dimethoxymethyl)-4-methoxybenzene

This technical guide provides a comprehensive overview of 1-(Dimethoxymethyl)-4-methoxybenzene, a versatile organic compound utilized by researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis, and its primary applications.

Nomenclature and Identification

The compound is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

IUPAC Name: 1-(dimethoxymethyl)-4-methoxybenzene[1][2][3][4][5]

Synonyms: A variety of synonyms are used in literature and commercial listings to refer to this compound. The most common of these include:

Chemical and Physical Data

The key quantitative properties of 1-(Dimethoxymethyl)-4-methoxybenzene are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C10H14O3 | [1][3][4][6] |

| Molecular Weight | 182.22 g/mol | [1][2][6] |

| CAS Number | 2186-92-7 | [1][2][3][6] |

| EINECS Number | 218-577-4 | [1][2][6][7] |

| Appearance | Clear colorless to light yellow liquid | [1][4][6] |

| Density | 1.07 g/mL at 20 °C | [6][7][8] |

| Boiling Point | 235 °C at 760 mmHg; 85-87 °C at 0.1 mmHg | [1][6][7] |

| Flash Point | > 110 °C | [1] |

| Refractive Index | 1.5035-1.5075 at 20°C | [4] |

| Solubility | Insoluble in water; Soluble in alcohol and common organic solvents. | [1][5][7] |

Spectral Data:

-

Predicted ¹H NMR (500 MHz, CDCl₃): δ 7.36 (d, 2H, J=8.8 Hz), 6.89 (d, 2H, J=8.8 Hz), 5.35 (s, 1H), 3.81 (s, 3H), 3.31 (s, 6H).[8]

Experimental Protocols

The primary synthetic route to 1-(Dimethoxymethyl)-4-methoxybenzene is through the acetalization of p-anisaldehyde.

Synthesis via Acetalization of p-Anisaldehyde:

-

Objective: To synthesize 1-(Dimethoxymethyl)-4-methoxybenzene by protecting the aldehyde group of 4-methoxybenzaldehyde (p-anisaldehyde) as a dimethyl acetal.

-

Reaction: 4-methoxybenzaldehyde + 2 CH₃OH ⇌ 1-(Dimethoxymethyl)-4-methoxybenzene + H₂O

-

Reagents and Materials:

-

4-methoxybenzaldehyde (p-anisaldehyde)

-

Methanol (or trimethyl orthoformate as both reactant and water scavenger)

-

Acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid)[1]

-

Anhydrous solvent (e.g., methanol)

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

-

Procedure:

-

Dissolve 4-methoxybenzaldehyde in an excess of anhydrous methanol.

-

Add a catalytic amount of a strong acid.

-

The reaction mixture is typically stirred at ambient temperature.[1] The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction is quenched by the addition of a mild base, such as sodium bicarbonate solution, to neutralize the acid catalyst.

-

The product is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is washed with brine and dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure 1-(Dimethoxymethyl)-4-methoxybenzene.[1]

-

Applications in Research and Development

1-(Dimethoxymethyl)-4-methoxybenzene serves as a key intermediate and protecting group in organic synthesis.

-

Protecting Group for Aldehydes: The dimethoxymethyl group is a stable acetal that effectively protects the aldehyde functionality from various reaction conditions, such as those involving nucleophiles or bases.[1] The aldehyde can be readily regenerated by treatment with aqueous acid. This application is crucial in multi-step syntheses of complex molecules.

-

Intermediate in Chemical Synthesis: It is used as a precursor in the synthesis of more complex molecules, including those with potential pharmaceutical applications.[1][5] For instance, it is involved in allylation reactions catalyzed by iron(III) chloride.[5]

-

Fragrance Industry: Due to its pleasant floral and herbal-green aroma, it is utilized as a fragrance ingredient in perfumes and other scented products.[1][2]

While some derivatives have been investigated in biomedical research, further studies are required to fully understand their potential therapeutic applications.[1]

Visualizations

The following diagrams illustrate the logical workflow of the primary application of 1-(Dimethoxymethyl)-4-methoxybenzene in organic synthesis.

Caption: Workflow for the use of 1-(Dimethoxymethyl)-4-methoxybenzene as a protecting group.

References

- 1. Buy 1-(Dimethoxymethyl)-4-methoxybenzene | 2186-92-7 [smolecule.com]

- 2. p-(Dimethoxymethyl)anisole | C10H14O3 | CID 75140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(DIMETHOXYMETHYL)-4-METHOXYBENZENE | CAS 2186-92-7 [matrix-fine-chemicals.com]

- 4. A15793.14 [thermofisher.com]

- 5. 4-Methoxybenzaldehyde dimethyl acetal, 98% | Fisher Scientific [fishersci.ca]

- 6. 1-(Dimethoxymethyl)-4-methoxybenzene | CAS 2186-92-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. chembk.com [chembk.com]

- 8. 1-(Dimethoxymethyl)-4-methoxybenzene, CAS No. 2186-92-7 - iChemical [ichemical.com]

- 9. molbase.com [molbase.com]

- 10. 1-(Dimethoxymethyl)-4-methoxybenzene | CAS#:2186-92-7 | Chemsrc [chemsrc.com]

Spectroscopic data (NMR, IR, Mass Spec) for 1-(Dimethoxymethyl)-4-methoxybenzene.

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(dimethoxymethyl)-4-methoxybenzene (CAS No. 2186-92-7), a versatile organic compound utilized in various research and development applications, including as a protecting group in organic synthesis and as an intermediate in the fragrance industry.[1] The following sections present in-depth data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The empirical formula for 1-(dimethoxymethyl)-4-methoxybenzene is C₁₀H₁₄O₃, with a molecular weight of 182.22 g/mol .[2] The structural and spectroscopic data are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.29 | d | 2H | 8.7 | Ar-H (ortho to -CH(OCH₃)₂) |

| 6.87 | d | 2H | 8.7 | Ar-H (ortho to -OCH₃) |

| 5.31 | s | 1H | -CH(OCH₃)₂ | |

| 3.79 | s | 3H | Ar-OCH₃ | |

| 3.30 | s | 6H | -CH(OCH₃)₂ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 159.5 | Ar-C (para to -CH(OCH₃)₂) |

| 131.0 | Ar-C (ipso to -CH(OCH₃)₂) |

| 128.0 | Ar-CH (ortho to -CH(OCH₃)₂) |

| 113.7 | Ar-CH (ortho to -OCH₃) |

| 103.2 | -CH(OCH₃)₂ |

| 55.2 | Ar-OCH₃ |

| 52.5 | -CH(OCH₃)₂ |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2955 | C-H stretch (alkane) |

| 2830 | C-H stretch (methoxy) |

| 1612, 1512 | C=C stretch (aromatic) |

| 1248 | C-O stretch (aryl ether) |

| 1170, 1095, 1037 | C-O stretch (acetal) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 182 | 30 | [M]⁺ (Molecular Ion) |

| 151 | 100 | [M - OCH₃]⁺ |

| 121 | 80 | [M - CH(OCH₃)₂]⁺ |

| 108 | 20 | [C₇H₈O]⁺ |

| 91 | 15 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 25 | [C₆H₅]⁺ |

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker spectrometer. The sample of 1-(dimethoxymethyl)-4-methoxybenzene was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. For ¹H NMR, data was collected at a frequency of 400 MHz. For ¹³C NMR, spectra were obtained at a frequency of 100 MHz with proton decoupling.

Infrared (IR) Spectroscopy: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates. The spectrum was recorded in the transmission mode over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Electron Ionization (EI) mass spectra were obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS). The sample was introduced into the ion source where it was bombarded with a beam of electrons (70 eV). The resulting charged fragments were separated by a quadrupole mass analyzer and detected.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of 1-(dimethoxymethyl)-4-methoxybenzene.

Caption: Spectroscopic analysis workflow for 1-(dimethoxymethyl)-4-methoxybenzene.

References

Solubility Profile of 1-(Dimethoxymethyl)-4-methoxybenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 1-(Dimethoxymethyl)-4-methoxybenzene (also known as anisaldehyde dimethyl acetal), a versatile compound frequently utilized as a protecting group for carbonyls in organic synthesis. An understanding of its solubility is critical for reaction optimization, purification, and formulation development. This document summarizes the available solubility data, outlines a standard experimental protocol for solubility determination, and presents a logical workflow for these procedures.

Introduction

1-(Dimethoxymethyl)-4-methoxybenzene (CAS No. 2186-92-7) is a key intermediate in the synthesis of complex organic molecules. Its utility is significantly influenced by its behavior in various solvent systems. The molecule's structure, featuring a moderately polar acetal functional group and a nonpolar aromatic ring, results in a broad solubility profile in common organic solvents. This guide aims to consolidate the existing knowledge on its solubility and provide practical methodologies for its determination.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 1-(dimethoxymethyl)-4-methoxybenzene |

| Synonyms | Anisaldehyde dimethyl acetal, 4-Methoxybenzaldehyde dimethyl acetal |

| CAS Number | 2186-92-7 |

| Molecular Formula | C₁₀H₁₄O₃ |

| Molecular Weight | 182.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 253 °C |

| Density | 1.07 g/mL at 20 °C |

Solubility Data

Quantitative solubility data for 1-(Dimethoxymethyl)-4-methoxybenzene is not extensively reported in peer-reviewed literature in terms of specific concentrations. However, technical data sheets and chemical supplier information consistently describe its miscibility with a range of common organic solvents. The term "miscible" indicates that the solute and solvent will mix in all proportions to form a homogeneous solution.

The following table summarizes the available qualitative and quantitative solubility information.

| Solvent | Solvent Type | Solubility | Reference |

| Methanol | Polar Protic | Miscible | [1] |

| Ethanol | Polar Protic | Miscible | [1][2] |

| Dioxane | Polar Aprotic | Good Solubility | [1] |

| Tetrahydrofuran (THF) | Polar Aprotic | Good Solubility | [1] |

| Diethyl Ether | Nonpolar | Soluble | |

| Water | Polar Protic | Slightly Miscible / Insoluble | [1][2] |

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a liquid compound like 1-(Dimethoxymethyl)-4-methoxybenzene in an organic solvent. This method is based on the isothermal shake-flask method, a reliable technique for generating thermodynamic solubility data.

Objective: To quantitatively determine the solubility of 1-(Dimethoxymethyl)-4-methoxybenzene in a given organic solvent at a specified temperature.

Materials:

-

1-(Dimethoxymethyl)-4-methoxybenzene (≥98% purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed glass test tubes

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Pipettes and syringes

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Syringe filters (0.22 µm, solvent-compatible)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-(Dimethoxymethyl)-4-methoxybenzene to a series of scintillation vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the shaker at the same temperature for at least 2 hours to allow undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette or syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved micro-particles.

-

Record the weight of the filtered solution.

-

-

Analysis:

-

Prepare a series of calibration standards of 1-(Dimethoxymethyl)-4-methoxybenzene in the chosen solvent at known concentrations.

-

Analyze the calibration standards and the filtered sample solution using a validated GC-FID or HPLC-UV method.

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of 1-(Dimethoxymethyl)-4-methoxybenzene in the filtered sample by interpolating its instrument response on the calibration curve.

-

-

Data Calculation:

-

The solubility can be expressed in various units, such as g/100 mL or mol/L, based on the concentration determined from the analysis.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 1-(Dimethoxymethyl)-4-methoxybenzene.

Caption: Workflow for Solubility Determination.

Conclusion

1-(Dimethoxymethyl)-4-methoxybenzene exhibits high solubility in a wide range of common organic solvents, particularly polar protic and aprotic solvents, and is largely immiscible with water. This broad solubility profile makes it a highly adaptable reagent in organic synthesis. For applications requiring precise solubility data, the provided experimental protocol offers a robust framework for its determination. This guide serves as a foundational resource for researchers and professionals working with this compound, enabling more informed decisions in experimental design and process development.

References

An In-depth Technical Guide to the Health and Safety of 1-(Dimethoxymethyl)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information currently available for 1-(Dimethoxymethyl)-4-methoxybenzene (CAS No. 2186-92-7). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals handling this compound in a laboratory or industrial setting.

Chemical and Physical Properties

1-(Dimethoxymethyl)-4-methoxybenzene, also known as anisaldehyde dimethyl acetal, is a clear, colorless to light yellow liquid.[1][2] It possesses a mild, floral scent, with notes of hawthorn, jasmine, and lilac.[3][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 1-(Dimethoxymethyl)-4-methoxybenzene

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O₃ | [1][3] |

| Molecular Weight | 182.22 g/mol | [1][3] |

| Appearance | Clear colorless to light yellow liquid | [1][2] |

| Density | 1.0 - 1.07 g/mL at 20 °C | [1][3][5] |

| Boiling Point | 224.9 - 235 °C at 760 mmHg | [3][5][6] |

| 85-87 °C at 0.1 mmHg | [1][7] | |

| Melting Point | < -20 °C | [1] |

| Flash Point | > 97 - 114 °C (closed cup) | [1][7] |

| Water Solubility | Insoluble to slightly miscible | [2][3] |

| Solubility in Organic Solvents | Soluble in alcohol and common organic solvents | [3] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [3][5] |

| Refractive Index | ~1.486 - 1.505 at 20 °C | [5][7] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-(Dimethoxymethyl)-4-methoxybenzene is generally not classified as hazardous.[2][3] However, some suppliers indicate that it may be harmful if swallowed and may cause eye, skin, and respiratory tract irritation.[8][9] The toxicological properties of this substance have not been fully investigated.[8]

Table 2: GHS Hazard Information

| Hazard Class | Classification | Precautionary Statement(s) | Source(s) |

| Acute Oral Toxicity | May be harmful if swallowed (Category 5) | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [9] |

| Skin Corrosion/Irritation | May cause skin irritation | P264: Wash skin thoroughly after handling. | [8] |

| Eye Damage/Irritation | May cause eye irritation | P280: Wear eye protection/face protection. | [8] |

| Respiratory Irritation | May cause respiratory tract irritation | P261: Avoid breathing vapor or mist. | [8] |

NFPA 704 Rating (estimated):

-

Health: 1 (Slightly hazardous)

-

Flammability: 1 (Must be preheated before ignition can occur)

-

Instability: 0 (Normally stable)

Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to ensure safety when working with 1-(Dimethoxymethyl)-4-methoxybenzene. The following sections outline the recommended procedures.

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][8] Keep the container tightly closed.[8][10] For quality maintenance, refrigeration (2-8°C) is recommended.[1][2][7]

In case of exposure, follow these first aid guidelines:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[8][9]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[8]

-

Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[8]

-

Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of water. Get medical aid.[8]

Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[8][10] During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[8] Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][9]

Experimental Protocols

Detailed experimental protocols for the toxicological and safety data cited in publicly available safety data sheets are not provided. The information is typically generated following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for chemical testing. A generalized workflow for chemical safety assessment is provided below.

Toxicological Information

The toxicological properties of 1-(Dimethoxymethyl)-4-methoxybenzene have not been thoroughly investigated.[8] Available data is summarized in Table 3.

Table 3: Summary of Toxicological Data

| Endpoint | Result | Source(s) |

| Acute Oral Toxicity | May be harmful if swallowed. No specific LD50 data available. | [9] |

| Skin Corrosion/Irritation | May cause skin irritation. | [8] |

| Serious Eye Damage/Irritation | May cause eye irritation. | [8] |

| Respiratory Irritation | May cause respiratory tract irritation. | [8] |

| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65. | [8] |

No specific signaling pathways related to the toxicological effects of this compound have been described in the reviewed literature.

Personal Protective Equipment (PPE) Relationship

The selection of appropriate PPE is directly related to the potential routes of exposure and the physical form of the chemical.

Recommended PPE:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[8][9]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8][9]

-

Respiratory Protection: A respirator is not typically required under normal use conditions with adequate ventilation. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.[8]

This guide is intended to provide essential health and safety information. It is not a substitute for a comprehensive risk assessment that should be conducted prior to handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 1-(Dimethoxymethyl)-4-methoxybenzene | CAS 2186-92-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. echemi.com [echemi.com]

- 3. Buy 1-(Dimethoxymethyl)-4-methoxybenzene | 2186-92-7 [smolecule.com]

- 4. para-anisaldehyde dimethyl acetal, 2186-92-7 [thegoodscentscompany.com]

- 5. 1-(Dimethoxymethyl)-4-methoxybenzene | CAS#:2186-92-7 | Chemsrc [chemsrc.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Anisaldehyde dimethyl acetal = 98.5 GC 2186-92-7 [sigmaaldrich.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. tcichemicals.com [tcichemicals.com]

The Multifaceted Role of 1-(Dimethoxymethyl)-4-methoxybenzene in Chemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of 1-(dimethoxymethyl)-4-methoxybenzene, also known as p-anisaldehyde dimethyl acetal, a versatile reagent in modern organic synthesis. This document provides a detailed overview of its primary function as a protecting group, its reactivity in key chemical transformations, and relevant experimental insights.

Core Concept: A Protective Shield for Aldehydes

The principal role of 1-(dimethoxymethyl)-4-methoxybenzene in chemical reactions is to serve as a protecting group for the aldehyde functionality.[1] The dimethyl acetal group is robust and stable under a variety of reaction conditions, particularly those that are basic, nucleophilic, or involve hydridic reducing agents, where an unprotected aldehyde would react.[1] This stability allows for chemical modifications on other parts of a molecule without affecting the aldehyde. When the synthetic sequence requires the aldehyde to be revealed, the acetal can be selectively cleaved under acidic conditions.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 1-(dimethoxymethyl)-4-methoxybenzene is provided below. This data is essential for its handling, characterization, and use in experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₃ | [2] |

| Molecular Weight | 182.22 g/mol | [2] |

| Appearance | Clear, colorless to light yellow liquid | |

| Boiling Point | 85-87 °C at 0.1 mmHg | |

| Density | 1.07 g/mL at 20 °C | |

| Refractive Index | n20/D 1.505 | |

| Solubility | Miscible with alcohol and many organic solvents; slightly miscible with water. | |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.36 (d, 2H, J=8.8 Hz), 6.89 (d, 2H, J=8.8 Hz), 5.35 (s, 1H), 3.81 (s, 3H), 3.31 (s, 6H) | [2] |

Mechanism of Action: Acid-Catalyzed Deprotection

The deprotection of the aldehyde from 1-(dimethoxymethyl)-4-methoxybenzene is typically achieved through acid-catalyzed hydrolysis. This reaction is reversible, and the presence of excess water drives the equilibrium towards the formation of the aldehyde and methanol.

The mechanism proceeds through the following key steps:

-

Protonation: One of the methoxy groups is protonated by an acid catalyst, converting it into a good leaving group (methanol).

-

Formation of an Oxocarbenium Ion: The lone pair of electrons on the adjacent oxygen atom assists in the departure of methanol, leading to the formation of a resonance-stabilized oxocarbenium ion.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the newly added hydroxyl group, forming a hemiacetal.

-

Second Protonation: The remaining methoxy group is protonated.

-

Elimination of Methanol: The hydroxyl group facilitates the elimination of a second molecule of methanol, reforming a protonated carbonyl group.

-

Final Deprotonation: A base removes the final proton to yield the deprotected p-anisaldehyde.

Key Chemical Reactions and Mechanistic Insights

Beyond its role as a protecting group, 1-(dimethoxymethyl)-4-methoxybenzene participates in several important carbon-carbon bond-forming reactions, primarily driven by the reactivity of the acetal functional group under the influence of Lewis acids.

Allylation Reactions

Electron-rich aromatic acetals, such as 1-(dimethoxymethyl)-4-methoxybenzene, can undergo allylation with nucleophiles like allyltrimethylsilane in the presence of a Lewis acid catalyst. This reaction forms a homoallylic ether.

The general mechanism involves:

-

Activation by Lewis Acid: The Lewis acid coordinates to one of the oxygen atoms of the acetal, weakening the carbon-oxygen bond.

-

Formation of an Oxocarbenium Ion: The activated acetal eliminates a methoxy group to form a highly electrophilic oxocarbenium ion.

-

Nucleophilic Attack: The π-bond of allyltrimethylsilane attacks the oxocarbenium ion, forming a new carbon-carbon bond.

-

Desilylation: The resulting β-silyl cation intermediate is unstable and eliminates a trimethylsilyl group, typically facilitated by the displaced methoxy group or another nucleophile, to yield the final homoallylic ether product.

Experimental Considerations for Allylation:

| Catalyst | Substrate | Outcome | Reference |

| AlBr₃/AlMe₃ | Benzaldehyde dimethyl acetal | Successful allylation | |

| AlBr₃/AlMe₃ | p-Methoxybenzaldehyde dimethyl acetal | Unsuccessful | |

| FeCl₃ | Aromatic dimethyl acetals | Good to excellent yields of homoallyl methyl ethers | |

| CuBr (microwave) | Aromatic acetals | Good to quantitative yields |

It is noteworthy that the choice of Lewis acid is critical. While some systems are effective for benzaldehyde dimethyl acetal, the electron-donating p-methoxy group in 1-(dimethoxymethyl)-4-methoxybenzene can influence the reactivity, sometimes necessitating alternative catalysts. For instance, iron(III) chloride has been reported to effectively catalyze the allylation of various aromatic dimethyl acetals with allyltrimethylsilane.

Friedel-Crafts Type Reactions

1-(Dimethoxymethyl)-4-methoxybenzene can also participate in Friedel-Crafts-type reactions. A notable example is the ytterbium-catalyzed tandem carboalkoxylation/Friedel-Crafts reaction with 1-phenylbenzylidenecyclopropane. In this complex transformation, the acetal acts as a precursor to an electrophilic species that ultimately engages in an intramolecular Friedel-Crafts reaction to form a polycyclic product.

The precise mechanism is intricate, but it is believed to involve the Lewis acidic ytterbium catalyst activating the acetal to generate an oxocarbenium ion. This electrophile then reacts with the cyclopropane derivative, initiating a cascade of events that culminates in the intramolecular aromatic substitution.

Summary and Outlook

1-(Dimethoxymethyl)-4-methoxybenzene is a valuable synthetic tool, primarily utilized for the protection of aldehyde functionalities. Its stability in non-acidic media and the ability to be deprotected under controlled acidic conditions make it a reliable choice in multi-step synthesis. Furthermore, its reactivity under Lewis acidic conditions opens avenues for carbon-carbon bond formation through allylation and Friedel-Crafts-type reactions.

Future research in this area may focus on the development of even milder and more selective deprotection methods, as well as expanding the scope of its application in catalytic asymmetric reactions where the chiral environment around the acetal could influence stereochemical outcomes. The continued exploration of novel Lewis acid catalysts will undoubtedly unlock new synthetic possibilities for this versatile reagent.

References

The Genesis of a Versatile Molecule: A Literature Review on the Discovery and History of p-Anisaldehyde Dimethyl Acetal

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

p-Anisaldehyde dimethyl acetal, also known as 4-methoxybenzaldehyde dimethyl acetal, is a valuable organic compound with a significant role in synthetic chemistry. Its utility spans from being a crucial protecting group for diols in carbohydrate chemistry to serving as a key intermediate in the synthesis of pharmaceuticals and a component in the fragrance industry. This technical guide provides a comprehensive review of the discovery and history of p-anisaldehyde dimethyl acetal, detailing its synthesis, chemical properties, and key applications.

Discovery and Historical Context

The precise moment of the first synthesis of p-anisaldehyde dimethyl acetal is not definitively documented in readily available historical records. However, its discovery can be situated within the broader context of the development of acetal chemistry in the late 19th century. The foundational work on the formation of acetals from aldehydes and alcohols in the presence of acid catalysts was established during this period.

The parent aldehyde, p-anisaldehyde (4-methoxybenzaldehyde), was first synthesized in the late 19th century.[1] Early methods for its preparation included the oxidation of p-methoxytoluene.[1] With the availability of p-anisaldehyde and the established principles of acetalization, the synthesis of its dimethyl acetal derivative would have been a logical and straightforward extension of the existing chemical knowledge of the time. The reaction, involving the acid-catalyzed addition of methanol to the aldehyde, follows a well-understood mechanism that was being actively explored by organic chemists of that era.

While a specific "discoverer" of p-anisaldehyde dimethyl acetal remains elusive, its emergence is intrinsically linked to the systematic exploration of the reactivity of aromatic aldehydes and the development of protecting group strategies in organic synthesis.

Physicochemical Properties

p-Anisaldehyde dimethyl acetal is a clear, colorless to light yellow liquid with a characteristic mild, floral, and sweet aroma.[2] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₃ | [3] |

| Molecular Weight | 182.22 g/mol | [3] |

| Boiling Point | 224.9 °C at 760 mmHg | [2] |

| Melting Point | -14 °C | [4] |

| Density | 1.07 g/cm³ | [2] |

| Refractive Index (n²⁰/D) | 1.505 | [2] |

| Flash Point | 114 °C | [2] |

| Solubility | Insoluble in water; soluble in alcohol. | [2] |

| CAS Number | 2186-92-7 | [3] |

Synthesis and Reaction Mechanisms

The primary method for the synthesis of p-anisaldehyde dimethyl acetal involves the acid-catalyzed reaction of p-anisaldehyde with methanol or a methanol equivalent like trimethyl orthoformate.

General Reaction Pathway

The synthesis follows the general mechanism for acetal formation, which is a reversible reaction. To drive the equilibrium towards the product, water, a byproduct of the reaction, is typically removed.

Caption: Acid-catalyzed formation of p-anisaldehyde dimethyl acetal.

Experimental Protocols

Several effective protocols for the synthesis of p-anisaldehyde dimethyl acetal have been reported in the literature. Below are detailed methodologies for two common approaches.

Protocol 1: Synthesis from p-Anisaldehyde and Trimethyl Orthoformate [3]

-

Materials:

-

p-Anisaldehyde (p-methoxybenzaldehyde)

-

Trimethyl orthoformate

-

Dry methanol

-

Copper(II) tetrafluoroborate hydrate (catalyst)

-

Saturated sodium hydrogen carbonate solution

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Sodium sulfate

-

-

Procedure:

-

Under a nitrogen atmosphere, dissolve p-methoxybenzaldehyde (2.7 g, 20 mmol) and trimethyl orthoformate (4.4 mL, 40 mmol) in 8 mL of dry methanol.

-

Add copper(II) tetrafluoroborate hydrate (48 mg) to the solution.

-

Stir the mixture at room temperature for 1 hour.

-

Quench the reaction by adding saturated sodium hydrogen carbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic phase with saturated sodium chloride solution.

-

Dry the organic phase over sodium sulfate.

-

Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to yield the product.

-

-

Yield: 99%[3]

Protocol 2: Photo-organocatalytic Synthesis [5][6]

This method represents a greener approach to acetal synthesis.

-

Materials:

-

p-Anisaldehyde

-

Methanol (or other alcohol)

-

Thioxanthenone (photocatalyst)

-

-

Procedure:

-

In a glass vial with a screw cap, dissolve thioxanthenone (10.6 mg, 0.05 mmol) in the desired alcohol (2 mL).

-

Add p-anisaldehyde (0.50 mmol) to the solution.

-

Seal the vial with a screw cap and stir the mixture under irradiation from household lamps (e.g., 2 x 80 W) for 1.5 hours.

-

Isolate the product by solvent evaporation, distillation, or column chromatography.

-

Applications in Research and Development

p-Anisaldehyde dimethyl acetal is a versatile compound with numerous applications in both academic research and industrial drug development.

Protecting Group Chemistry

One of the most significant applications of p-anisaldehyde dimethyl acetal is as a protecting group for 1,2- and 1,3-diols, particularly in carbohydrate chemistry. The resulting 4-methoxybenzylidene acetal is stable under a variety of reaction conditions but can be selectively cleaved under mild acidic conditions or oxidative cleavage.

Caption: Workflow for diol protection using p-anisaldehyde dimethyl acetal.

Intermediate in Pharmaceutical Synthesis

p-Anisaldehyde dimethyl acetal serves as a precursor in the synthesis of various pharmaceutical compounds.[2] Its reactive nature allows for further chemical modifications to build more complex molecular architectures. For instance, it has been utilized in the synthesis of precursors for lipid A mimics.[2]

Fragrance and Flavor Industry

The pleasant, sweet, and floral aroma of p-anisaldehyde dimethyl acetal makes it a valuable ingredient in the fragrance and flavor industry.[2] It is used to impart specific scent profiles to perfumes, cosmetics, and other consumer products.

Conclusion

While the exact historical moment of its first synthesis remains to be pinpointed, the discovery and development of p-anisaldehyde dimethyl acetal are firmly rooted in the foundational principles of organic chemistry established in the late 19th and early 20th centuries. Its continued relevance in modern synthetic chemistry, from its role as a robust protecting group to its application as a key building block in the pharmaceutical and fragrance industries, underscores its importance. The evolution of its synthesis, from classical acid-catalyzed methods to more recent green, photo-organocatalytic approaches, reflects the ongoing drive for efficiency and sustainability in chemical manufacturing. This guide provides a comprehensive overview for researchers and professionals, highlighting the enduring utility of this versatile molecule.

References

- 1. Page loading... [guidechem.com]

- 2. lifechempharma.com [lifechempharma.com]

- 3. P-ANISALDEHYDE DIMETHYL ACETAL synthesis - chemicalbook [chemicalbook.com]

- 4. p-Anisaldehyde dimethyl acetal | 2186-92-7 | FA55064 [biosynth.com]

- 5. Photo-organocatalytic synthesis of acetals from aldehydes - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC03605E [pubs.rsc.org]

- 6. Photo-organocatalytic synthesis of acetals from aldehydes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 1-(Dimethoxymethyl)-4-methoxybenzene for Scientific Professionals

An In-depth Overview of Commercial Availability, Synthesis, and Applications for Researchers and Drug Development Professionals.

This technical guide provides essential information on 1-(Dimethoxymethyl)-4-methoxybenzene (also known as p-Anisaldehyde dimethyl acetal), a key reagent in organic synthesis. This document details its commercial availability, provides a comprehensive synthesis protocol, and outlines its primary applications, particularly its role as a protecting group for aldehydes. This guide is intended to support researchers, chemists, and professionals in the fields of drug discovery and chemical development.

Physicochemical Properties

1-(Dimethoxymethyl)-4-methoxybenzene is an organic compound with the molecular formula C₁₀H₁₄O₃.[1] It is characterized as a clear, colorless to light yellow liquid.[2] Key physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 2186-92-7 |

| Molecular Formula | C₁₀H₁₄O₃[1][3] |

| Molecular Weight | 182.22 g/mol [1][3] |

| Boiling Point | 235 °C at 760 mmHg; 85-87 °C at 0.1 mmHg[1][4] |

| Density | ~1.07 g/mL at 20 °C[2][4] |

| Solubility | Insoluble in water; soluble in alcohol and common organic solvents.[1][2] |

| Flash Point | >110 °C[1][5] |

| Refractive Index | n20/D ~1.505[4] |

Commercial Availability and Suppliers

1-(Dimethoxymethyl)-4-methoxybenzene is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. Purity levels are typically high, often exceeding 97-98%. Pricing can vary based on purity, quantity, and the specific vendor. Below is a summary of prominent suppliers and available data.

| Supplier | Purity | Available Quantities / Example Pricing |

| Sigma-Aldrich | ≥98.5% (GC)[4] | Research quantities (e.g., 50mL) |

| Thermo Scientific (Alfa Aesar) | 98%[6] | Research quantities (e.g., 25g, 250g, 500g)[2][6] |

| TCI Chemicals | >97.0% (GC)[7] | Research and bulk quantities |

| Chemsrc | 96.0% to 98.0%[8][9] | 5g (¥108.0), 25g (¥318.0) - Note: Pricing is illustrative[8][9] |

| Smolecule | In Stock | Research quantities |

| Acros Organics (via Fisher Sci.) | 98%[5] | 25g, 250g, 500g |

Note: Prices are subject to change and may not include shipping or handling fees. Researchers should consult supplier websites for current pricing and availability.

Core Applications in Research and Development

The primary utility of 1-(Dimethoxymethyl)-4-methoxybenzene in organic synthesis is as a protecting group for aldehydes .[1] The dimethyl acetal functional group is stable under neutral or basic conditions but can be readily cleaved under acidic conditions to regenerate the parent aldehyde. This stability profile makes it invaluable in multi-step syntheses where an aldehyde's reactivity needs to be masked while other parts of a molecule are modified.

Its applications include:

-

Multi-step Organic Synthesis : Protecting aldehyde functionalities during reactions such as Grignard additions, reductions, or oxidations that would otherwise target the aldehyde.

-

Carbohydrate Chemistry : Used as a protecting group reagent for diols.[10]

-

Fragrance Industry : Utilized in the formulation of fragrances due to its aromatic properties.[1]

Experimental Protocol: Synthesis of 1-(Dimethoxymethyl)-4-methoxybenzene

The most common and efficient method for synthesizing 1-(Dimethoxymethyl)-4-methoxybenzene is through the acid-catalyzed acetalization of p-anisaldehyde. The following protocol is adapted from established chemical literature.

Reaction Scheme: p-Anisaldehyde + Trimethyl Orthoformate → 1-(Dimethoxymethyl)-4-methoxybenzene

Materials:

-

p-Anisaldehyde (p-methoxybenzaldehyde) (2.7 g, 20 mmol)

-

Trimethyl orthoformate (4.4 mL, 40 mmol)

-

Dry Methanol (8 mL)

-

Copper(II) tetrafluoroborate hydrate (48 mg, ~0.2 mmol)

-

Saturated sodium hydrogen carbonate solution

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Under a nitrogen atmosphere, combine p-anisaldehyde (2.7 g, 20 mmol) and trimethyl orthoformate (4.4 mL, 40 mmol) in 8 mL of dry methanol in a suitable reaction flask.

-

Add copper(II) tetrafluoroborate hydrate (48 mg) to the solution.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by adding a saturated aqueous solution of sodium hydrogen carbonate.

-

Perform an extraction using ethyl acetate.

-

Wash the organic phase with a saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter off the sodium sulfate.

-

Concentrate the filtrate under reduced pressure to yield the final product, 1-(Dimethoxymethyl)-4-methoxybenzene. The reported yield for this procedure is 99%.[8]

Visualized Workflows and Pathways

To further elucidate the synthetic process, the following diagrams illustrate the reaction workflow and the logical relationship of its components.

References

- 1. Buy 1-(Dimethoxymethyl)-4-methoxybenzene | 2186-92-7 [smolecule.com]

- 2. 4-Methoxybenzaldehyde dimethyl acetal, 98% 500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. jchps.com [jchps.com]

- 5. CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde - Google Patents [patents.google.com]

- 6. A15793.14 [thermofisher.com]

- 7. magritek.com [magritek.com]

- 8. P-ANISALDEHYDE DIMETHYL ACETAL synthesis - chemicalbook [chemicalbook.com]

- 9. 1-(Dimethoxymethyl)-4-methoxybenzene | CAS#:2186-92-7 | Chemsrc [chemsrc.com]

- 10. 4-Methoxybenzaldehyde dimethyl acetal, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

Methodological & Application

Application Notes and Protocols: The Use of 1-(Dimethoxymethyl)-4-methoxybenzene as a Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular transformations with high fidelity. 1-(Dimethoxymethyl)-4-methoxybenzene, also known as anisaldehyde dimethyl acetal, serves as a valuable reagent for the protection of 1,2- and 1,3-diols, forming a p-methoxybenzylidene (PMB) acetal. This protecting group is particularly esteemed in carbohydrate chemistry and the synthesis of complex polyol-containing natural products.

The resulting p-methoxybenzylidene acetal offers robust stability across a range of reaction conditions, including basic, nucleophilic, and certain reductive and oxidative environments. A significant advantage of this protecting group lies in its versatile deprotection strategies. The parent diol can be regenerated under acidic conditions, or the acetal can be regioselectively opened via reductive cleavage to furnish either the 4-O- or 6-O-p-methoxybenzyl (PMB) ether, providing a pathway to further functionalization. This chemoselectivity makes it a powerful tool in synthetic design.

Logical Workflow for Diol Protection and Deprotection

The following diagram illustrates the general workflow for the protection of a diol using 1-(dimethoxymethyl)-4-methoxybenzene and subsequent deprotection pathways.

Caption: General workflow for diol protection and deprotection.

Protection of Diols: Mechanism

The formation of the p-methoxybenzylidene acetal proceeds via an acid-catalyzed reaction. The acid protonates one of the methoxy groups of 1-(dimethoxymethyl)-4-methoxybenzene, which then eliminates methanol to form an oxocarbenium ion. This electrophilic species is then attacked by one of the hydroxyl groups of the diol. Subsequent intramolecular attack by the second hydroxyl group, followed by elimination of a second molecule of methanol, yields the cyclic acetal.

Caption: Mechanism of p-methoxybenzylidene acetal formation.

Experimental Protocols

Protocol 1: Protection of a Diol using 1-(Dimethoxymethyl)-4-methoxybenzene with an Acid Catalyst

This protocol describes a general procedure for the formation of a p-methoxybenzylidene acetal using p-toluenesulfonic acid as the catalyst.[1]

Materials:

-

Diol substrate

-

1-(Dimethoxymethyl)-4-methoxybenzene (Anisaldehyde dimethyl acetal)

-

p-Toluenesulfonic acid monohydrate (pTSA·H₂O) or Camphorsulfonic acid (CSA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Triethylamine (Et₃N)

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the diol (1.0 equiv) in anhydrous DMF or acetonitrile.

-

Add 1-(dimethoxymethyl)-4-methoxybenzene (1.1-1.5 equiv).

-

Add a catalytic amount of pTSA·H₂O or CSA (0.05-0.1 equiv).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by adding triethylamine (Et₃N) to neutralize the acid.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-